molecular formula C21H21ClN2O5 B5492801 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-

2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-

Cat. No.: B5492801
M. Wt: 416.9 g/mol
InChI Key: QOCYZZHCNQWIBD-HTXNQAPBSA-N
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Description

2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- is a complex organic compound with a unique structure that includes a pyrrolone ring, a chlorobenzoyl group, a furan ring, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolone ring through a cyclization reaction. The chlorobenzoyl and furan groups are then introduced via substitution reactions. The morpholine moiety is added in the final steps through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]- involves its interaction with

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5/c22-15-5-3-14(4-6-15)19(25)17-18(16-2-1-11-29-16)24(21(27)20(17)26)8-7-23-9-12-28-13-10-23/h1-6,11,18,25H,7-10,12-13H2/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCYZZHCNQWIBD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115286
Record name 4-(4-Chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380905-16-8
Record name 4-(4-Chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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